![molecular formula C21H26N6O3 B2737905 1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-20-9](/img/structure/B2737905.png)

1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

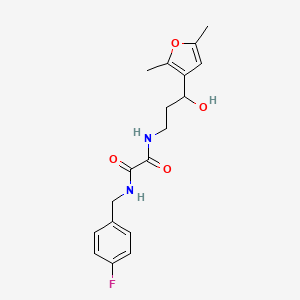

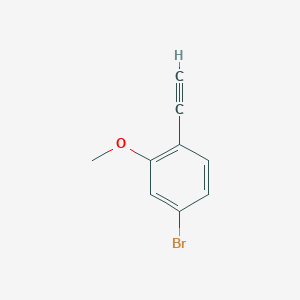

The compound is likely a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . It is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, heating of 7, 8-diamino-1, 3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid gave a related compound .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as NMR spectroscopy and X-ray structural analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and are often determined using a variety of analytical techniques .科学的研究の応用

Synthesis and Antiviral Activity

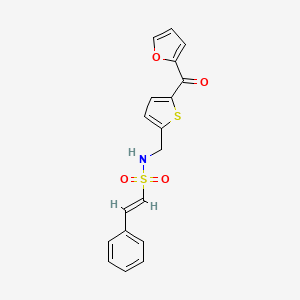

The synthesis of new classes of purine analogs, such as imidazo[1,2-a]-s-triazine nucleosides, demonstrates the methodological advancements in creating compounds with potential antiviral activities. These compounds were tested against various viruses, showing moderate activity in some cases. The methodology involves condensation, ring annulation, and glycosylation processes, highlighting the complex chemistry involved in producing these analogs (Kim et al., 1978).

Cardiotropic Actions

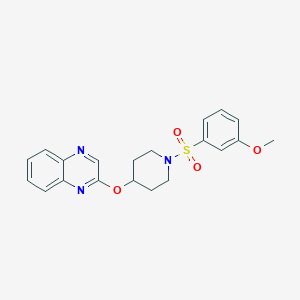

The synthesis of cyclic methoxyphenyltriazaalkanes and their influence on cardiotropic actions have been explored. These compounds show promising antiarrhythmic activity in specific models, indicating their potential for cardiovascular disease treatment. The study showcases the structural importance of the triazaalkane linker in determining the compounds' effectiveness (Mokrov et al., 2019).

Antitumor and Vascular Relaxing Effects

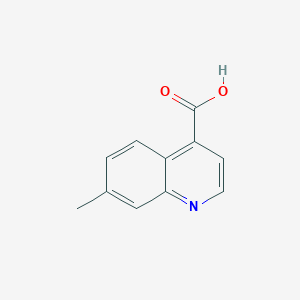

Research into purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines reveals their synthesis and evaluation for antitumor activity and vascular relaxing effects. Some compounds showed activity against leukemia, indicating the potential for cancer treatment. These findings underline the importance of structural variations in enhancing biological activity (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The creation of tricyclic triazino and triazolo[4,3-e]purine derivatives has been examined for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research points to the potential of these compounds in developing new therapeutic agents for various diseases, showcasing the diversity of applications these molecules could have (Ashour et al., 2012).

Molecular Structure and Characterization

The development of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives provides insights into the molecular structure and characterization of compounds with potential as models for therapeutic agents. This research emphasizes the role of molecular design in creating effective medicinal compounds (Saito et al., 1997).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-ethoxyethyl)-3,9-dimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-5-30-11-10-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-9-7-6-8-14(16)2/h6-9H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWPYGDIUITEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-3,9-dimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)

![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)